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Compound of Interest

Compound Name: 1-Aminoindole

Cat. No.: B1208307

Introduction: The Significance of the 1-Aminoindole
Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged
scaffold" due to its prevalence in a vast array of biologically active natural products and
synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow
for diverse functionalization, leading to compounds with a wide spectrum of therapeutic
applications, including anti-cancer, anti-inflammatory, and anti-viral agents.[3] Within this
important class of heterocycles, 1-aminoindole emerges as a particularly intriguing building
block for drug discovery and development. The introduction of an amino group at the N1
position of the indole ring fundamentally alters its electronic and chemical properties, offering
new vectors for molecular elaboration and potential interactions with biological targets.

This guide provides an in-depth exploration of the physical and chemical properties of 1-
aminoindole, intended for researchers, scientists, and drug development professionals. We
will delve into its spectroscopic signature, reactivity profile, synthetic routes, and potential
applications, offering field-proven insights and detailed protocols to facilitate its use in the
laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental
to its application in synthesis and analysis.
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Core Physical Properties

1-Aminoindole is typically a colorless to light yellow solid at room temperature.[4] Its core
physicochemical properties are summarized in the table below. It is important to note that while
some properties have been experimentally determined, others, such as the boiling point and
density, are predicted values based on computational models.

Property Value Source(s)
Molecular Formula CsHsNz2 [5]
Molar Mass 132.16 g/mol [5]
Melting Point 40 °C [4]
Boiling Point (Predicted) 296.2 +23.0 °C [4]
Density (Predicted) 1.18 + 0.1 g/cm3 [4]
Appearance Colorless to light yellow solid [4]
pKa (Predicted) 7.05+£0.70 [4]

Solubility Profile

Qualitative assessments indicate that 1-aminoindole is insoluble in water but soluble in
organic solvents such as ethanol and dichloromethane.[4] Quantitative solubility data in
common laboratory solvents is not extensively reported in the literature. However, a
generalized experimental protocol for determining solubility is provided for researchers
requiring precise measurements for applications such as reaction optimization or formulation
development.

This protocol outlines a standard method for determining the solubility of 1-aminoindole in a
given solvent.

Materials:
e 1-Aminoindole

o Selected solvent (e.g., ethanol, DMSO, DMF)
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Analytical balance

Scintillation vials or other suitable sealed containers

Shaking incubator or orbital shaker

Centrifuge

Pipettes

Drying oven

Procedure:

Add an excess amount of 1-aminoindole to a pre-weighed vial.
Record the total mass of the vial and compound.

Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25
°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, visually inspect the vial to confirm that excess solid remains, indicating a
saturated solution.

Centrifuge the vial at a high speed to pellet the undissolved solid.

Carefully pipette a known volume (e.g., 1 mL) of the supernatant into a pre-weighed drying
vessel.

Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at
a temperature below the compound's boiling point until a constant weight is achieved.

Weigh the drying vessel containing the dried solute.

Calculate the solubility in mg/mL or other desired units.
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Solubility Determination Workflow
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Caption: Workflow for gravimetric solubility determination.

Spectroscopic Signature

The unique arrangement of atoms in 1-aminoindole gives rise to a characteristic spectroscopic
fingerprint, which is essential for its identification and characterization.

e 1H NMR: The proton NMR spectrum of 1-aminoindole is expected to show distinct signals
for the aromatic protons on the indole ring and the protons of the amino group. The protons
on the benzene portion of the ring will appear in the aromatic region (typically & 7.0-8.0
ppm), with their exact chemical shifts and coupling patterns determined by their position. The
protons on the pyrrole ring (at C2 and C3) will also resonate in the aromatic region, generally
slightly upfield compared to the benzene ring protons. The amino group (-NH2) protons will
appear as a broad singlet, the chemical shift of which can be highly variable depending on

the solvent and concentration.[6]

e 13C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The eight
carbon atoms of 1-aminoindole will give rise to distinct signals. A reference to the 13C NMR
spectrum of 1-aminoindole in DMSO-ds exists in the SpectraBase database, which can be
consulted for precise chemical shift values.[7][8] Generally, the carbons of the benzene ring
will appear in the d 110-140 ppm range, while the C2 and C3 carbons of the pyrrole ring will
also fall within this aromatic region.[5]
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Carbon Position Expected **C Chemical Shift Range (ppm)
C2 100 - 110
C3 120 - 130
C3a 125 - 135
C4 115-125
C5 120 - 130
C6 118 - 128
Cc7 110 - 120
C7a 135 - 145

Note: The expected chemical shift ranges are based on general values for indole derivatives
and may vary depending on the solvent and other experimental conditions.

The IR spectrum of 1-aminoindole will exhibit characteristic absorption bands corresponding
to the vibrations of its functional groups.

Expected
Functional Group Vibration Wavenumber Intensity

(cm™)

) Medium, two bands
N-H (amino) Stretch 3500 - 3300 ) .
for primary amine

C-H (aromatic) Stretch 3100 - 3000 Medium
C=C (aromatic) Stretch 1600 - 1450 Medium to strong
C-N Stretch 1335 - 1250 Strong
N-H (amino) Bend (scissoring) 1650 - 1580 Medium

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[9][10] The
aromatic C-H and C=C stretching vibrations confirm the presence of the indole ring system.[11]
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In electron ionization mass spectrometry (EI-MS), 1-aminoindole will produce a molecular ion
peak (M*) corresponding to its molecular weight (m/z = 132). Due to the presence of two
nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with
the nitrogen rule. The fragmentation pattern will be influenced by the stability of the indole ring
and the presence of the amino group. A characteristic fragmentation of indoles is the loss of
HCN (27 mass units), which may be observed.[12][13] The loss of the amino group (NHz2) as a
radical (16 mass units) or ammonia (NHs) (17 mass units) is also a plausible fragmentation
pathway.[14]

Chemical Properties and Reactivity

The chemical behavior of 1-aminoindole is dictated by the interplay between the electron-rich
indole nucleus and the N-amino substituent.

Reactivity of the Indole Ring: Electrophilic Aromatic
Substitution

The indole ring is highly activated towards electrophilic aromatic substitution (SeAr), with the C3
position being the most nucleophilic and kinetically favored site of attack.[15] This is due to the
ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) without
disrupting the aromaticity of the benzene ring.[16]

The 1-amino group is an activating group, further increasing the electron density of the indole
ring system through resonance. This enhanced nucleophilicity makes 1-aminoindole even
more reactive towards electrophiles than unsubstituted indole. The directing effect of the 1-
amino group is expected to reinforce the inherent preference for substitution at the C3 position.

Caption: General mechanism for electrophilic substitution at the C3 position of 1-aminoindole.

Note: A placeholder is used for the product image as it depends on the specific electrophile.

Reactivity of the 1-Amino Group

The exocyclic amino group behaves as a typical primary amine, exhibiting nucleophilic
properties.[17] It can participate in reactions such as acylation, alkylation, and formation of
Schiff bases with aldehydes and ketones. The nucleophilicity of the 1-amino group allows for
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the introduction of a wide variety of substituents at the N1 position, providing a powerful handle
for library synthesis in drug discovery programs.

Stability

Like many electron-rich heterocycles, 1-aminoindole may be sensitive to strong acids and
oxidizing agents. Protonation is likely to occur at the C3 position, which can lead to
polymerization or decomposition under harsh acidic conditions.[2] It is advisable to handle and
store 1-aminoindole under an inert atmosphere, protected from light and strong acids.

Synthetic Approaches to 1-Aminoindole

Several synthetic routes to 1-aminoindoles have been reported, offering flexibility in terms of
starting materials and reaction conditions.

N-Amination of Indole

A direct and straightforward method for the synthesis of 1-aminoindole is the electrophilic
amination of the indole nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent
for this transformation.[3] The reaction proceeds by the nucleophilic attack of the deprotonated
indole (indolide anion) on the electrophilic nitrogen of HOSA.

Materials:

Indole

o Potassium hydroxide (KOH) or other strong base
o Hydroxylamine-O-sulfonic acid (HOSA)

e Anhydrous solvent (e.g., DMF or DMSO)

o Reaction vessel with inert atmosphere capabilities

» Standard workup and purification reagents (water, organic solvent for extraction, silica gel for
chromatography)

Procedure:
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» Dissolve indole in the anhydrous solvent in a reaction vessel under an inert atmosphere
(e.g., nitrogen or argon).

e Cool the solution in an ice bath.

e Add a strong base (e.g., powdered KOH) portion-wise to generate the indolide anion. Stir for
30-60 minutes at low temperature.

¢ In a separate flask, dissolve hydroxylamine-O-sulfonic acid in the same anhydrous solvent.
e Add the HOSA solution dropwise to the cold solution of the indolide anion.

» Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
e Quench the reaction by carefully adding water.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford 1-
aminoindole.

N-Amination Synthesis Workflow
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Caption: Workflow for the synthesis of 1-aminoindole via N-amination.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles
from o-nitrotoluenes.[4][7] While not a direct synthesis of 1-aminoindole itself, this
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methodology is crucial for preparing substituted indoles and can be conceptually adapted. The
key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive
cyclization.[18][19][20]

Applications in Drug Discovery and Development

The 1-aminoindole scaffold is a valuable starting point for the synthesis of novel therapeutic
agents. The presence of the N-amino group provides a versatile handle for diversification,
allowing for the exploration of a broad chemical space.

As a Privileged Scaffold

Indole derivatives are known to interact with a multitude of biological targets, including kinases,
G-protein coupled receptors, and enzymes.[3] The addition of the 1-amino group can modulate
the binding affinity and selectivity of these compounds. For example, derivatives of
aminoindoles have been investigated for their potent activity against Plasmodium falciparum,
the parasite responsible for malaria.[21]

Bioisosteric Replacement and Scaffold Hopping

In drug design, the 1-aminoindole moiety can be used as a bioisostere for other bicyclic
heterocycles or as a novel scaffold in "scaffold hopping" campaigns to identify new lead
compounds with improved properties. Its unique electronic distribution and hydrogen bonding
capabilities (both as a donor and acceptor) make it an attractive template for library design.

Examples of Bioactive Indole Derivatives

While specific drugs derived directly from 1-aminoindole are not widely commercialized, the
broader class of indole-containing drugs is extensive. Examples include:

e Sumatriptan: An anti-migraine drug.[1]
e Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[22]
 Vinblastine: An anti-cancer agent.[1]

The synthetic accessibility and versatile reactivity of 1-aminoindole position it as a key
intermediate for the development of the next generation of indole-based therapeutics.
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Safety and Handling

Based on aggregated GHS information, 1-aminoindole is considered hazardous.[5]

o Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious
eye irritation. May cause respiratory irritation.[5]

o Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry, dark place.[4] Recommended
storage temperature is 2-8 °C.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-
date safety information before handling this compound.

Conclusion

1-Aminoindole is a versatile and reactive building block with significant potential in organic
synthesis and medicinal chemistry. Its uniqgue combination of an electron-rich indole core and a
nucleophilic N-amino group provides a rich platform for the development of novel molecular
architectures. A thorough understanding of its physicochemical properties, spectroscopic
characteristics, and reactivity is crucial for its effective utilization in research and drug
discovery. This guide has provided a comprehensive overview of these aspects, along with
practical experimental guidance, to empower scientists in their pursuit of new chemical entities
with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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